
9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo(421)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. Its bicyclic structure allows it to interact with various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its derivatives might serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism by which 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- exerts its effects involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Known for its use in the acetoacetic ester synthesis.
Acetylacetone: Used in various chemical reactions due to its keto-enol tautomerism.
Diketene: A versatile intermediate in organic synthesis.
Uniqueness
What sets 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure allows it to participate in a wide range of reactions and interact with various biological targets, making it a valuable compound in multiple research fields.
Propriétés
Numéro CAS |
125736-13-2 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
tert-butyl (1R)-2-(2-hydroxyacetyl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-5-4-6-11(13(18)9-17)12(16)8-7-10/h6,10,12,17H,4-5,7-9H2,1-3H3/t10?,12-/m1/s1 |
Clé InChI |
HYZOZBWCGBPEID-TVKKRMFBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)
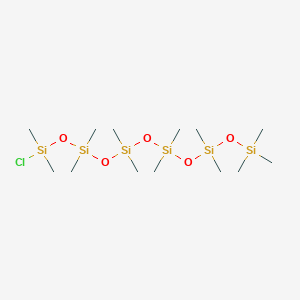

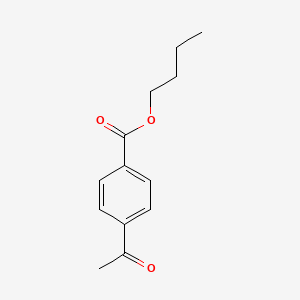
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)

![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
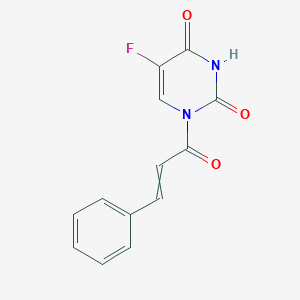

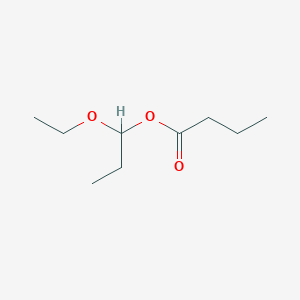
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
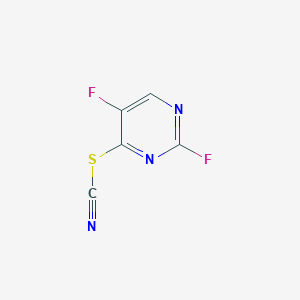
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
